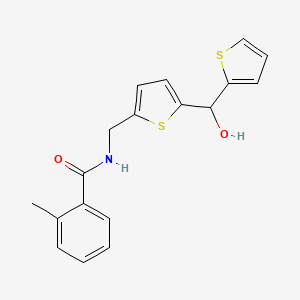

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Histone Deacetylase Inhibitors for Cancer Therapy A study describes the design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitutions, as novel histone deacetylase inhibitors. These compounds demonstrated inhibitory activity against histone deacetylases, with some derivatives exhibiting potent antiproliferative activity against cancer cell lines, including human colon carcinoma and non-small cell lung cancer. This research suggests the potential of such compounds in developing therapeutic agents for cancer treatment (Jiao et al., 2009).

DNA-DNA Interstrand Crosslinking Another study investigated the bioactivation of a compound, resulting in DNA-DNA interstrand crosslinking, a mechanism critical for cytotoxicity in cancer therapies. The active hydroxylamine derivative formed by bioreduction was shown to react with thioesters, forming DNA crosslinks. This process underlines the compound's potential as a selective cytotoxic agent for cancer cells, emphasizing the role of such chemical structures in developing cancer treatments (Knox et al., 1991).

Antimicrobial Applications Research into thiazole ring-containing benzamides demonstrated their potential antimicrobial properties. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This indicates the relevance of such compounds in addressing microbial diseases (Desai et al., 2013).

Electrocatalytic Determination Applications A study on the development of a biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode highlighted the application of similar compounds in the analytical detection of biomolecules. The modified electrode showed potent electron mediating behavior and was used for the electrocatalytic determination of glutathione, demonstrating the utility of such compounds in biosensing technologies (Karimi-Maleh et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds and have shown promise in the field of medicinal chemistry .

Mode of Action

The exact mode of action of This compound It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiophene derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

The molecular and cellular effects of This compound Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c1-12-5-2-3-6-14(12)18(21)19-11-13-8-9-16(23-13)17(20)15-7-4-10-22-15/h2-10,17,20H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGNWYQJJCNLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693225.png)

![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)

![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)

![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)

![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)